4-Cyclopentylmorpholine
CAS No.: 39198-78-2
Cat. No.: VC3742875
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39198-78-2 |
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Molecular Formula | C9H17NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 4-cyclopentylmorpholine |
Standard InChI | InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2 |
Standard InChI Key | WQSGOPRYLPXKNG-UHFFFAOYSA-N |
SMILES | C1CCC(C1)N2CCOCC2 |
Canonical SMILES | C1CCC(C1)N2CCOCC2 |
Introduction
Chemical Structure and Properties
4-Cyclopentylmorpholine consists of a six-membered morpholine ring (containing both oxygen and nitrogen heteroatoms) with a cyclopentyl substituent attached to the nitrogen atom. This structural arrangement contributes to its unique chemical and physical properties.
Molecular Details
The compound features a molecular formula of C9H17NO, with the cyclopentyl group providing hydrophobic characteristics while the morpholine ring contributes to its polar properties. The cyclopentyl substituent increases the compound's lipophilicity compared to unsubstituted morpholine, potentially enhancing its ability to penetrate cell membranes and biological barriers. This balance between lipophilic and hydrophilic properties makes it potentially valuable for various applications, particularly in medicinal chemistry.
Physical Properties
While specific physical property data for 4-cyclopentylmorpholine is limited in the provided search results, its properties can be inferred from structurally similar compounds. The presence of the cyclopentyl group likely contributes to its lipophilicity and ability to interact with biological targets. As a morpholine derivative, it would likely exist as a colorless liquid or crystalline solid at room temperature with moderate water solubility due to the presence of the oxygen atom in the morpholine ring.
Applications and Research
4-Cyclopentylmorpholine and similar morpholine derivatives have potential applications across multiple fields due to their unique structural properties.
Pharmaceutical Applications
Morpholine derivatives similar to 4-cyclopentylmorpholine have demonstrated various pharmacological activities. For example, research on morpholine derivatives of ketamine has shown significant analgesic effects in reducing acute and chronic pain in animal models . The study reported that "all compounds significantly decreased the acute and chronic formalin chemical pains comparing to the control group" .
The presence of the cyclopentyl group potentially enhances the compound's lipophilicity and ability to interact with biological targets, making it an interesting candidate for pharmaceutical research. Morpholine-containing compounds are often explored for their "anticonvulsant and antinociceptive properties", suggesting similar potential for 4-cyclopentylmorpholine.
Chemical Synthesis Applications
4-Cyclopentylmorpholine may serve as an important building block in organic synthesis, particularly in the development of more complex pharmaceutical compounds. The morpholine ring provides a valuable scaffold for further functionalization, while the cyclopentyl group contributes to specific binding interactions with target proteins.
Industrial Applications
The related morpholine compounds find applications in various industrial processes. Morpholine derivatives can function as corrosion inhibitors, antioxidants, and components in specialty materials. The unique combination of the cyclopentyl group with the morpholine ring in 4-cyclopentylmorpholine may provide advantages in specific industrial applications requiring both lipophilic and hydrophilic properties.
Comparative Analysis with Similar Compounds
Understanding 4-cyclopentylmorpholine in relation to similar compounds provides valuable context for its properties and potential applications.
Comparison with 4-Cyclohexyl Morpholine
4-Cyclohexyl morpholine differs from 4-cyclopentylmorpholine only in the ring size of the cycloalkyl substituent (six-membered versus five-membered). This structural difference affects the compound's spatial arrangement, potentially influencing its biological activity and chemical reactivity. The synthesis method for 4-cyclohexyl morpholine has been well documented and involves "mixing diethylene glycol and cyclohexylamine in a mixing tank" followed by catalytic amination .
Comparison with 4-Cyclopentylmorpholine-3-carboxylic Acid
4-Cyclopentylmorpholine-3-carboxylic acid contains an additional carboxylic acid group at the 3-position of the morpholine ring compared to 4-cyclopentylmorpholine. This carboxylic acid functionality significantly alters the compound's chemical properties, increasing its polarity and providing a site for further chemical modifications. The carboxylic acid group also enables potential salt formation, potentially enhancing water solubility compared to 4-cyclopentylmorpholine.
Comparison Table of Related Morpholine Derivatives
Compound | Molecular Formula | Key Structural Features | Potential Applications |
---|---|---|---|
4-Cyclopentylmorpholine | C9H17NO | Morpholine ring with cyclopentyl substituent at N-position | Pharmaceutical intermediates, chemical synthesis |
4-Cyclohexyl morpholine | C10H19NO | Morpholine ring with cyclohexyl substituent at N-position | Industrial synthesis, pharmaceutical precursor |
4-Cyclopentylmorpholine-3-carboxylic acid | C10H17NO3 | Morpholine ring with cyclopentyl substituent and carboxylic acid group | Building block in organic synthesis, potential biological activity |
Cyclopentyl 4-(morpholinomethyl)phenyl ketone | C17H23NO2 | Phenyl ketone with cyclopentyl and morpholinomethyl groups | Pharmacological research, chemical intermediates |
Structure-Activity Relationships
Understanding the relationship between the structure of 4-cyclopentylmorpholine and its activity provides insights into its potential applications and mechanisms of action.
Impact of the Cyclopentyl Group
The cyclopentyl group attached to the nitrogen of the morpholine ring influences several key properties:
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Enhanced lipophilicity, potentially improving membrane permeability
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Altered spatial arrangement compared to other cycloalkyl substituents
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Potential for specific interactions with hydrophobic binding pockets in target proteins
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Steric protection of the morpholine nitrogen atom
These characteristics make cyclopentyl-substituted compounds valuable in drug discovery and other applications. For related compounds, research indicates that "the presence of a cyclopentyl group may contribute to the compound's lipophilicity and ability to interact with biological targets".
Role of the Morpholine Ring
The morpholine ring provides important functional characteristics:
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Moderate basicity from the nitrogen atom
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Hydrogen bond acceptor capability via the oxygen atom
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Conformational rigidity compared to acyclic analogues
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Metabolic stability compared to other heterocycles
Studies on morpholine-containing compounds have shown they "are often explored for their anticonvulsant and antinociceptive properties" , suggesting potential similar activities for 4-cyclopentylmorpholine.
Analytical Methods and Characterization
Proper characterization of 4-cyclopentylmorpholine is essential for confirming its identity and purity.
Spectroscopic Analysis
Characterization of 4-cyclopentylmorpholine can be accomplished using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the hydrogen and carbon environments within the molecule.
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Infrared (IR) spectroscopy would identify key functional groups and structural features.
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Mass Spectrometry (MS) would confirm the molecular weight and fragmentation pattern.
For similar compounds like 4-cyclohexyl morpholine, infrared spectroscopy has been used for characterization, as noted in the patent literature: "Fig. 1 is the infrared spectrum of product 4-cyclohexyl morpholine of the present invention" .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable for assessing the purity of 4-cyclopentylmorpholine and separating it from potential synthetic impurities or starting materials.
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